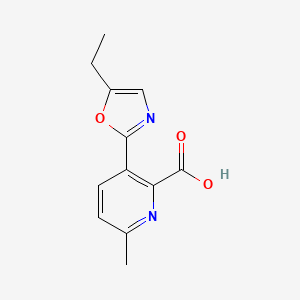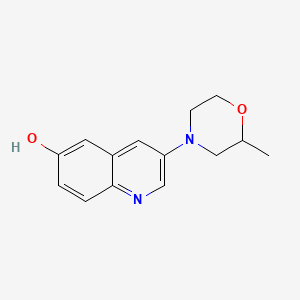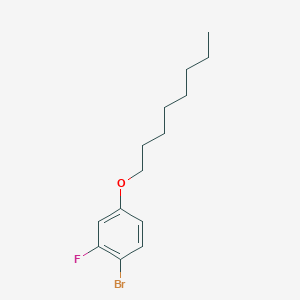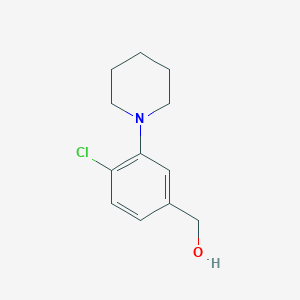![molecular formula C16H15NO4 B13882800 Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyridine ring, which is further substituted with an acetyloxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be achieved through several methods. One common synthetic route involves the reaction of 4-bromopyridine with (4-(methoxycarbonyl)phenyl)boric acid in the presence of bis-triphenylphosphine-palladium (II) chloride and sodium carbonate in 1,2-dimethoxyethane under an inert atmosphere at 90°C for 10 hours . Another method involves the addition of sodium hydroxide to a solution of methyl 4-pyridin-4-yl-benzoate in ethanol, followed by stirring at 60°C for 2 hours .
Analyse Des Réactions Chimiques
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory mediators and signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(pyridin-4-yl)benzoate: This compound lacks the acetyloxymethyl group, making it less reactive in certain chemical reactions.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but differs in its functional groups and overall reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-10-15-9-14(7-8-17-15)12-3-5-13(6-4-12)16(19)20-2/h3-9H,10H2,1-2H3 |
Clé InChI |
SDUBXCIFCJPFOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)

![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)


![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)


![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)

